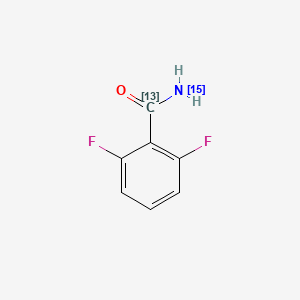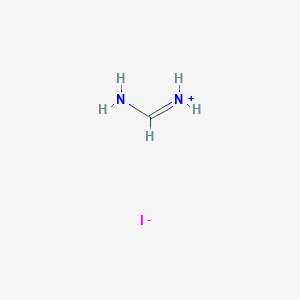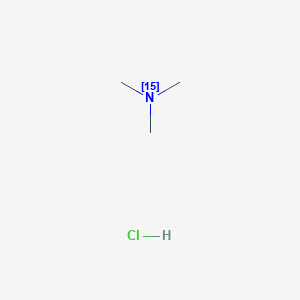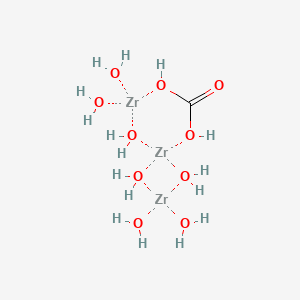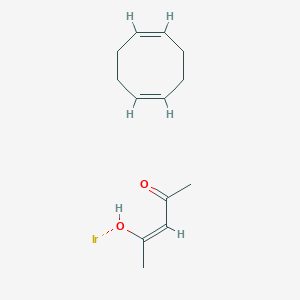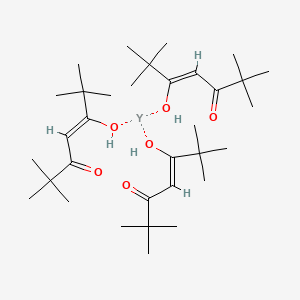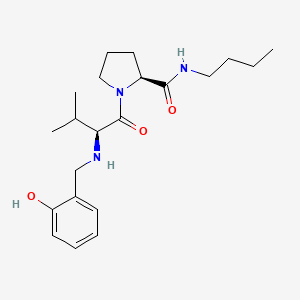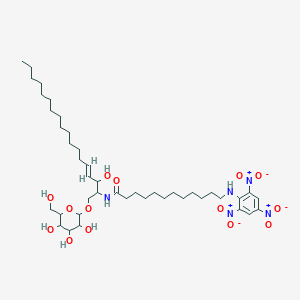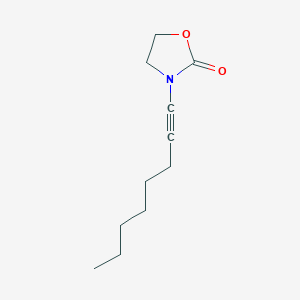
3-(Oct-1-yn-1-yl)oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Oct-1-yn-1-yl)oxazolidin-2-one is a heterocyclic organic compound that features an oxazolidinone ring substituted with an octynyl group. This compound is part of the oxazolidinone family, which is known for its significant biological activities, particularly in the development of antibacterial agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oct-1-yn-1-yl)oxazolidin-2-one can be achieved through various methods. One common approach involves the reaction of N-substituted glycidylcarbamates under triazabicyclodecene catalysis . Another method includes the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium .
Industrial Production Methods
Industrial production of oxazolidinones, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Oct-1-yn-1-yl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can modify the oxazolidinone ring or the octynyl group.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxazolidinone ring or the octynyl group are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of functional groups to the molecule.
Wissenschaftliche Forschungsanwendungen
3-(Oct-1-yn-1-yl)oxazolidin-2-one has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antibacterial properties.
Industry: The compound is used in the production of pharmaceuticals and as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of 3-(Oct-1-yn-1-yl)oxazolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, oxazolidinone derivatives like linezolid inhibit bacterial protein synthesis by binding to the bacterial ribosome . This prevents the formation of the initiation complex for protein synthesis, thereby exerting antibacterial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-(Oct-1-yn-1-yl)oxazolidin-2-one include other oxazolidinone derivatives such as linezolid, tedizolid, and contezolid .
Uniqueness
What sets this compound apart is its unique octynyl substitution, which can impart distinct chemical and biological properties compared to other oxazolidinone derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
Molekularformel |
C11H17NO2 |
|---|---|
Molekulargewicht |
195.26 g/mol |
IUPAC-Name |
3-oct-1-ynyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H17NO2/c1-2-3-4-5-6-7-8-12-9-10-14-11(12)13/h2-6,9-10H2,1H3 |
InChI-Schlüssel |
BTHIUMSDMJKIBP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC#CN1CCOC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



